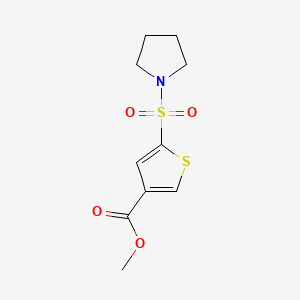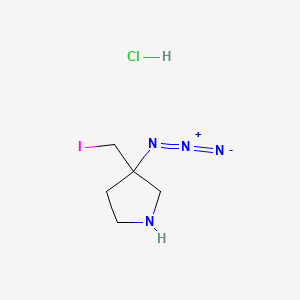
3-Azido-3-(iodomethyl)pyrrolidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Azido-3-(iodomethyl)pyrrolidine hydrochloride is a chemical compound that belongs to the class of azido compounds It is characterized by the presence of an azido group (-N3) and an iodomethyl group attached to a pyrrolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azido-3-(iodomethyl)pyrrolidine hydrochloride typically involves the reaction of a pyrrolidine derivative with an azido reagent and an iodomethylating agent. One common method includes the nucleophilic substitution reaction where a pyrrolidine derivative is treated with sodium azide (NaN3) and iodomethane (CH3I) under suitable conditions to introduce the azido and iodomethyl groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-Azido-3-(iodomethyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst.
Oxidation Reactions: The iodomethyl group can be oxidized to form different functional groups.
Common Reagents and Conditions
Sodium Azide (NaN3): Used for introducing the azido group.
Iodomethane (CH3I): Used for introducing the iodomethyl group.
Hydrogen Gas (H2): Used in reduction reactions.
Oxidizing Agents: Such as potassium permanganate (KMnO4) for oxidation reactions.
Major Products Formed
Aminomethyl Pyrrolidine Derivatives: Formed by the reduction of the azido group.
Oxidized Pyrrolidine Derivatives: Formed by the oxidation of the iodomethyl group.
Aplicaciones Científicas De Investigación
3-Azido-3-(iodomethyl)pyrrolidine hydrochloride has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.
Biological Studies: Used in the study of biological pathways and mechanisms due to its ability to interact with various biomolecules.
Mecanismo De Acción
The mechanism of action of 3-Azido-3-(iodomethyl)pyrrolidine hydrochloride involves its interaction with biological molecules. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property makes it useful in bioconjugation and labeling studies. Additionally, the compound can act as a precursor for the synthesis of bioactive molecules that target specific enzymes or receptors .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Azido-3-(chloromethyl)pyrrolidine hydrochloride
- 3-Azido-3-(bromomethyl)pyrrolidine hydrochloride
- 3-Azido-3-(fluoromethyl)pyrrolidine hydrochloride
Uniqueness
3-Azido-3-(iodomethyl)pyrrolidine hydrochloride is unique due to the presence of the iodomethyl group, which can undergo specific reactions that other halomethyl groups may not. The iodomethyl group is more reactive in nucleophilic substitution reactions compared to chloromethyl or bromomethyl groups, making it a valuable intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C5H10ClIN4 |
|---|---|
Peso molecular |
288.52 g/mol |
Nombre IUPAC |
3-azido-3-(iodomethyl)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C5H9IN4.ClH/c6-3-5(9-10-7)1-2-8-4-5;/h8H,1-4H2;1H |
Clave InChI |
VWJXJPOMOWPFSQ-UHFFFAOYSA-N |
SMILES canónico |
C1CNCC1(CI)N=[N+]=[N-].Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(Trifluoromethyl)-3-azabicyclo[3.1.1]heptane hydrochloride](/img/structure/B13474372.png)
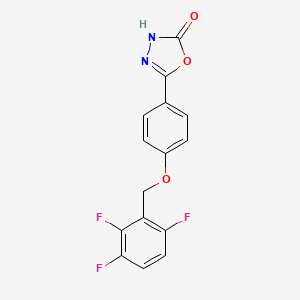

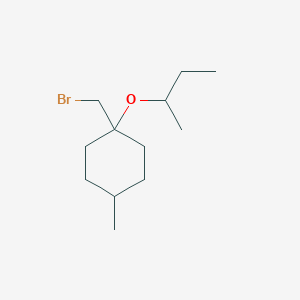
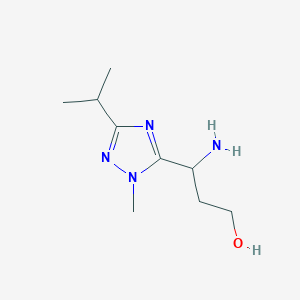
![1-[3-(Dimethylamino)phenyl]-2,2,2-trifluoroethanol](/img/structure/B13474419.png)


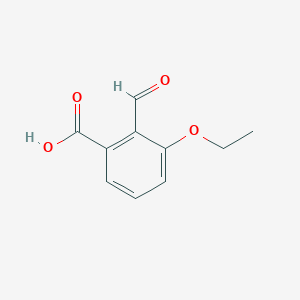
![4-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)oxane](/img/structure/B13474429.png)
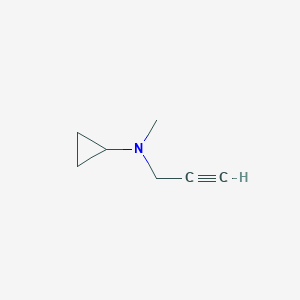
![3-(difluoromethyl)-1-methyl-N-[1-methyl-3-(3,4,5-trifluorophenyl)-2-oxabicyclo[2.1.1]hexan-4-yl]-1H-pyrazole-4-carboxamide](/img/structure/B13474432.png)
![3,3-Dimethyl-7-oxa-1-azaspiro[3.5]nonan-2-one](/img/structure/B13474440.png)
